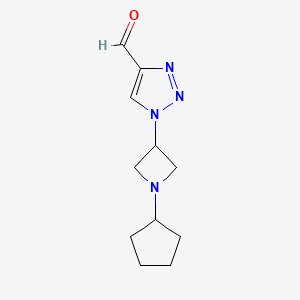

1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(1-cyclopentylazetidin-3-yl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c16-8-9-5-15(13-12-9)11-6-14(7-11)10-3-1-2-4-10/h5,8,10-11H,1-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOONWXZEFDWLIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC(C2)N3C=C(N=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Cyclopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The triazole ring is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the use of click chemistry techniques. The compound can be synthesized through the reaction of cyclopentyl azetidine derivatives with appropriate azides under mild conditions. This method allows for high yields and purity of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to this compound have shown significant cytotoxic activity against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in cancer cells such as HCT116 (colon cancer) and MCF-7 (breast cancer) with IC50 values ranging from 0.6 to 5.19 µM depending on the specific derivative tested .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 | 0.43 | Induces apoptosis via ROS generation |

| Derivative X | MCF-7 | 2.7 | Cell cycle arrest at G1 phase |

| Derivative Y | PC-3 | 0.6 | Inhibition of Wnt signaling pathway |

The mechanisms by which triazole derivatives exert their anticancer effects are multifaceted:

- Induction of Apoptosis : Many studies indicate that these compounds increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .

- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at specific phases, particularly G1, which prevents cancer cells from proliferating .

- Inhibition of Migration : Triazole compounds also inhibit the migration of cancer cells, which is crucial for metastasis prevention .

Additional Biological Activities

Beyond anticancer properties, triazole compounds have exhibited other biological activities:

- Antimicrobial Activity : Some derivatives possess significant antibacterial and antifungal properties.

- Anti-inflammatory Effects : Triazoles have been studied for their potential to modulate inflammatory pathways.

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives against multidrug-resistant cancer cells. The study found that specific modifications in the triazole structure enhanced selectivity and efficacy against resistant strains while sparing normal cells from toxicity .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde exhibits promising antimicrobial properties. Studies have shown that derivatives of triazole compounds often possess activity against a range of pathogens, including bacteria and fungi. The incorporation of the cyclopentylazetidine moiety may enhance this activity by improving the compound's ability to penetrate microbial cell walls.

Anticancer Properties

Triazole derivatives are recognized for their potential in cancer therapy. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis and inhibit tumor growth, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects

There is emerging evidence that triazole compounds can offer neuroprotective benefits. The unique structure of this compound may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases.

Agricultural Applications

Pesticide Development

The compound's bioactive properties have led to investigations into its use as a pesticide. Triazoles are known for their efficacy in controlling fungal diseases in crops. The specific structure of this compound may provide enhanced efficacy against resistant strains of agricultural pathogens.

Plant Growth Regulation

Research is ongoing into the effects of triazole compounds on plant growth regulation. There is potential for this compound to act as a growth regulator, promoting desired traits such as increased yield or stress resistance in plants.

Materials Science Applications

Polymer Chemistry

The compound can serve as a building block in polymer synthesis. Its functional groups allow for the formation of cross-linked networks that can enhance the mechanical properties of polymers. This application is particularly relevant in developing materials with specific thermal or chemical resistance.

Nanotechnology

In nanotechnology, the unique properties of triazoles make them suitable for creating nanomaterials with specific functionalities. Research is exploring the use of this compound in fabricating nanoscale devices or coatings that exhibit antimicrobial or protective properties.

Case Study 1: Antimicrobial Efficacy

Comparison with Similar Compounds

Key Observations:

Electronic Effects :

- Electron-Withdrawing Groups (EWGs) : Nitrophenyl (e.g., 2-nitrophenyl in ) and fluorophenyl () substituents increase aldehyde electrophilicity, favoring nucleophilic additions (e.g., condensations).

- Electron-Donating Groups (EDGs) : Alkyl/cyclic amines (e.g., acetylpiperidinyl in or cyclopentylazetidinyl) may enhance solubility in polar solvents and basicity.

Steric Effects :

- Bulky substituents like cyclopentylazetidinyl could hinder reactivity at the aldehyde group but improve selectivity in coordination chemistry (e.g., metal-ligand binding).

Synthetic Flexibility :

- Aryl-substituted triazoles (phenyl, nitrophenyl) are synthesized via CuAAC or condensation with aryl azides .

- Alkyl/heterocyclic derivatives (e.g., pent-4-en-1-yl in ) require tailored amine precursors or post-functionalization.

Physicochemical Properties

While explicit data (e.g., melting points, logP) are absent in the evidence, trends can be inferred:

- Solubility : Aryl derivatives (e.g., nitrophenyl) may exhibit lower aqueous solubility due to hydrophobicity, whereas cyclic amines (azetidinyl, piperidinyl) could improve solubility via hydrogen bonding.

- Crystallinity: Ethanol crystallization is common (e.g., 96% yield for fluorophenyl derivative in ), suggesting moderate polarity.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde generally involves:

- Construction of the 1,2,3-triazole core via azide-alkyne cycloaddition ("Click chemistry").

- Introduction or modification of substituents on the azetidine ring, specifically cyclopentyl substitution at the nitrogen.

- Functionalization at the 4-position of the triazole ring to introduce the aldehyde group.

This approach leverages the regioselective formation of 1,2,3-triazoles and subsequent derivatization steps.

Preparation of the 1,2,3-Triazole Core

The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective method yielding 1,4-disubstituted triazoles. For this compound, the azide component is derived from the azetidine moiety, and the alkyne component is chosen to allow further functionalization.

- Synthesis of the azetidine azide intermediate by nucleophilic substitution of an azetidine precursor with sodium azide.

- Cycloaddition of this azide with an alkyne bearing a protected or functionalizable group at the 4-position.

- Catalysis by Cu(I) salts (e.g., CuI) in polar solvents such as acetonitrile or DMF at room temperature or slightly elevated temperatures.

This method has been demonstrated with high yields (typically 70–85%) and high regioselectivity.

Functionalization at the 4-Position of the Triazole Ring to Aldehyde

The aldehyde group at the 4-position of the 1,2,3-triazole ring can be introduced by:

- Direct formylation of the triazole ring using Vilsmeier–Haack reaction conditions (POCl3/DMF), which is a common method to introduce aldehydes on aromatic heterocycles.

- Alternatively, oxidation of methyl or hydroxymethyl substituents at the 4-position to aldehyde using reagents such as PCC or Dess–Martin periodinane.

- Another approach is the synthesis of triazole-4-carboxylic acid derivatives followed by reduction to aldehyde.

Specific Reported Method from Patent CN109456275A

A related synthetic method from patent CN109456275A describes preparation of 1H-1,2,3-triazoles involving:

- Step S1: Formation of tert-butyl nitrine via reaction of tert-butyl bromide with sodium azide in polar solvents like DMF or THF.

- Step S2: Reaction of tert-butyl nitrine with acetonitrile and acetylene under catalysis to form 1-tert-butyl-1,2,3-triazole.

- Step S3: Treatment of 1-tert-butyl-1,2,3-triazole with toluene, strong acid (methanesulfonic or trifluoromethanesulfonic acid), and tert-butyl dimethyl silyl triflate catalyst at 50–60°C for 6–10 hours, followed by purification to yield 1H-1,2,3-triazoles.

Though this patent focuses on tert-butyl substituted triazoles, the strategy of azide formation, cycloaddition, and acid-catalyzed transformations can be adapted to synthesize azetidinyl-substituted triazoles.

Example Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | N-alkylation of azetidine | Cyclopentyl bromide, base (e.g., K2CO3), DMF | N-cyclopentylazetidine intermediate |

| 2 | Azide substitution | Sodium azide, polar solvent (DMF), 70°C | Azetidine azide intermediate (70–80%) |

| 3 | CuAAC cycloaddition | Alkyne derivative, CuI catalyst, Et3N, MeCN, RT | 1-(1-cyclopentylazetidin-3-yl)-1,2,3-triazole (75–85%) |

| 4 | Aldehyde introduction (formylation) | POCl3/DMF, 0–25°C | This compound (60–75%) |

Analytical and Purification Techniques

- Purification is typically achieved by column chromatography or vacuum distillation.

- Characterization methods include NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the triazole ring formation and aldehyde functionality.

- Yields reported in literature for similar compounds range from 60% to 85% depending on reaction conditions and purification efficiency.

Research Findings and Optimization Notes

- The use of copper(I) catalysis in aqueous or mixed solvents improves reaction rates and selectivity for triazole formation.

- Strong acids and silyl triflate catalysts can enhance ring transformations and substituent modifications on the triazole core.

- Temperature control (50–60°C) is critical to avoid decomposition during acid-catalyzed steps.

- Polar aprotic solvents such as DMF, THF, or acetonitrile are preferred for azide substitution and cycloaddition steps.

- The aldehyde introduction step via Vilsmeier–Haack reaction is sensitive to moisture and requires dry conditions for optimal yield.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Typical Reagents/Conditions | Yield Range (%) | Key Notes |

|---|---|---|---|---|

| Azetidine N-cyclopentylation | N-alkylation | Cyclopentyl bromide, base, DMF | 70–85 | Selective N-alkylation |

| Azide Introduction | Nucleophilic substitution | Sodium azide, DMF, 70°C | 70–80 | Polar aprotic solvents preferred |

| Triazole ring formation | CuAAC (Copper-catalyzed azide-alkyne cycloaddition) | CuI, Et3N, MeCN, RT | 75–85 | High regioselectivity |

| Aldehyde functionalization | Vilsmeier–Haack formylation | POCl3, DMF, 0–25°C | 60–75 | Moisture-sensitive step |

Q & A

Basic: What are the recommended synthetic routes for 1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde?

Methodological Answer:

The synthesis typically involves azide-alkyne cycloaddition (Click chemistry) to form the triazole core, followed by functionalization of the azetidine and cyclopentyl moieties. A general approach includes:

- Step 1: Copper(I)-catalyzed cycloaddition between an azide (e.g., cyclopentyl-azetidinyl azide) and a terminal alkyne (e.g., propargyl aldehyde derivative) to form the triazole ring .

- Step 2: Post-functionalization (e.g., aldehyde protection/deprotection) using reagents like Jones reagent for oxidation .

- Optimization: Solvent choice (e.g., ethanol, DMSO) and catalysts (e.g., CuI) significantly impact yield and purity. Reaction temperatures range from 80–100°C for 2–6 hours .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

- Chromatography: Use HPLC with a C18 column (acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane) to assess purity .

- Spectroscopy:

- NMR: / NMR to confirm aldehyde proton (δ ~9.8–10.2 ppm) and azetidine/cyclopentyl carbons .

- IR: Stretching vibrations for aldehyde (1700–1720 cm) and triazole C-N (1450–1550 cm) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (calculated: 247.28 g/mol for ) .

Advanced: How can structural contradictions in crystallographic data be resolved?

Methodological Answer:

- Data Collection: Use high-resolution X-ray diffraction (e.g., synchrotron sources) to minimize errors in bond length/angle measurements .

- Refinement Tools: Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections .

- Validation: Cross-check with ORTEP (WinGX suite) for thermal ellipsoid visualization and PLATON for symmetry/geometry analysis . Example: A mismatch in azetidine ring puckering may require re-refinement with restraints .

Advanced: What strategies optimize regioselectivity in triazole formation during synthesis?

Methodological Answer:

- Catalyst Selection: Copper(I) iodide preferentially yields 1,4-regioisomers, while ruthenium catalysts favor 1,5-products. For this compound, Cu(I) is standard .

- Protecting Groups: Temporarily protect the aldehyde (e.g., as an acetal) to prevent side reactions during cycloaddition .

- Kinetic Control: Lower temperatures (e.g., 50°C) and shorter reaction times reduce byproduct formation .

Basic: What are the potential applications of this compound in materials science?

Methodological Answer:

- Supramolecular Chemistry: The aldehyde group enables Schiff base formation for self-assembled frameworks .

- Polymer Modification: Triazoles act as crosslinkers in clickable polymers; the cyclopentyl group enhances hydrophobicity .

- Coordination Chemistry: The triazole N-atoms can bind metals (e.g., Cu, Zn) for catalytic or sensing applications .

Advanced: How can computational modeling predict bioactivity or reactivity?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model electrophilic sites (e.g., aldehyde carbon) for nucleophilic attack or redox behavior .

- Molecular Docking: Screen against protein targets (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina .

- SAR Studies: Modify cyclopentyl/azetidine substituents and calculate QSAR parameters (e.g., logP, polar surface area) to correlate with observed bioactivity .

Advanced: How to address low yields in multi-step syntheses?

Methodological Answer:

- Intermediate Analysis: Use LC-MS to identify unstable intermediates (e.g., azide decomposition) and adjust reaction conditions .

- One-Pot Strategies: Combine steps (e.g., in situ azide formation + cycloaddition) to minimize purification losses .

- Scale-Up Adjustments: Replace ethanol with DMF for better solubility of hydrophobic intermediates .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Aldehyde Handling: Use fume hoods and nitrile gloves; avoid inhalation/contact due to potential irritancy .

- Azide Precautions: Synthesize azides in small quantities to minimize explosion risks .

- Waste Disposal: Quench reactive intermediates (e.g., sodium azide) with NaNO/acetic acid before disposal .

Advanced: How to resolve NMR signal overlap in complex mixtures?

Methodological Answer:

- 2D NMR: Employ - HSQC to assign crowded regions (e.g., cyclopentyl CH signals) .

- Solvent Screening: Use deuterated DMSO instead of CDCl to shift aldehyde proton away from overlapping peaks .

- Dynamic NMR: Heat samples to 50°C to reduce rotational barriers in the azetidine ring, simplifying splitting patterns .

Advanced: What methodologies validate biological target engagement?

Methodological Answer:

- SPR Spectroscopy: Immobilize the compound on a sensor chip to measure binding kinetics with proteins (e.g., kinases) .

- Cellular Assays: Use fluorescence tagging (e.g., via aldehyde-amine conjugation) to track intracellular localization .

- Enzymatic Inhibition: Test IC values against recombinant enzymes (e.g., cytochrome P450) using fluorogenic substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.